molecular formula C15H18N2O B12111798 2-{[(Piperidin-4-yl)oxy]methyl}quinoline CAS No. 189288-09-3

2-{[(Piperidin-4-yl)oxy]methyl}quinoline

Cat. No.: B12111798
CAS No.: 189288-09-3
M. Wt: 242.32 g/mol
InChI Key: PNEDNQDBFDGHKF-UHFFFAOYSA-N
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Description

2-{[(Piperidin-4-yl)oxy]methyl}quinoline is a compound that features a quinoline ring linked to a piperidine moiety via an ether linkage. Quinoline and piperidine are both significant structures in medicinal chemistry, known for their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Piperidin-4-yl)oxy]methyl}quinoline typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method is the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(Piperidin-4-yl)oxy]methyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organoboron compounds for Suzuki–Miyaura coupling, trifluoroacetic acid for catalysis, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-{[(Piperidin-4-yl)oxy]methyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The ether linkage between the quinoline and piperidine moieties is crucial for its inhibitory effect on certain enzymes . The compound can modulate various biochemical pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Piperidin-4-yl)oxy]methyl}quinoline is unique due to its specific combination of quinoline and piperidine moieties, which confer distinct biological activities and synthetic versatility. Its structural features make it a valuable compound in medicinal chemistry and drug design .

Properties

CAS No.

189288-09-3

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-(piperidin-4-yloxymethyl)quinoline

InChI

InChI=1S/C15H18N2O/c1-2-4-15-12(3-1)5-6-13(17-15)11-18-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2

InChI Key

PNEDNQDBFDGHKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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